molecular formula C21H24ClN3O B4339239 N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B4339239
M. Wt: 369.9 g/mol
InChI Key: VJSORTSWTBPBJG-UHFFFAOYSA-N
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Description

N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an adamantyl group, a pyrazole ring, and a benzamide moiety, which contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the adamantyl intermediate with the pyrazole ring and benzamide moiety under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-2-adamantyl-3-[(4-fluoro-1H-pyrazol-1-yl)methyl]benzamide
  • N-2-adamantyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide
  • N-2-adamantyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N-(2-ADAMANTYL)-3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE stands out due to the presence of the chloro substituent on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-adamantyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-19-10-23-25(12-19)11-13-2-1-3-16(5-13)21(26)24-20-17-6-14-4-15(8-17)9-18(20)7-14/h1-3,5,10,12,14-15,17-18,20H,4,6-9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSORTSWTBPBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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